molecular formula C9H4Cl4N2O B1449040 2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1823257-78-8

2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B1449040
M. Wt: 297.9 g/mol
InChI Key: CBKQLDHZOIXETK-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the CAS number 1823257-78-8 . It has a molecular weight of 297.95 .


Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl4N2O . The InChI code for this compound is 1S/C9H4Cl4N2O/c10-5-1-2-7-14-3-6 (15 (7)4-5)8 (16)9 (11,12)13/h1-4H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is ambient . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Phosphorescence and Dynamic Functional Materials

Research demonstrates that positional isomers related to the compound exhibit distinct phosphorescent colors and quantum yields due to different stacking structures. These materials show reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials for various technological uses (Li & Yong, 2019).

Organic Synthesis and Cyclization Reactions

Another study explores the reactions of dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This research highlights the compound's role in organic synthesis, showcasing its utility in cyclization reactions that contribute to the synthesis of structurally diverse heterocyclic compounds (Khlebnikov, Kostik, & Kostikov, 1991).

Crystallography and Molecular Structure

A study on 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, a compound structurally related to the one , elucidates its molecular and crystal structure. This research provides insights into the compound's solid-state behavior and potential applications in the field of molecular engineering and design (Bisseyou et al., 2007).

Antiviral Activity and Heterocyclic Chemistry

Further studies involve the synthesis of derivatives of imidazo[1,2-a]pyridin-3-yl compounds to evaluate their antiviral activity. This suggests potential applications in medicinal chemistry, particularly in the development of new antiviral agents (Attaby et al., 2006).

Coordination Polymers and Photoluminescence

Research into the construction of coordination polymers using derivatives of the compound shows the ability to adjust molecular dimensionality through solvent or ligand substituent groups. These findings open new avenues for the synthesis of materials with specific photoluminescent properties, indicating applications in optoelectronics and sensor technology (Yin et al., 2021).

Safety And Hazards

This compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

2,2,2-trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4N2O/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKQLDHZOIXETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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